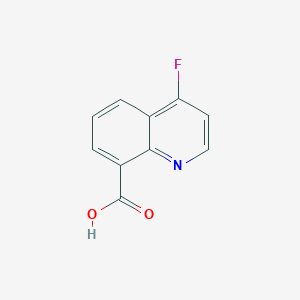

4-Fluoroquinoline-8-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1416438-66-8 |

|---|---|

Molekularformel |

C10H6FNO2 |

Molekulargewicht |

191.16 g/mol |

IUPAC-Name |

4-fluoroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) |

InChI-Schlüssel |

YRDRTSMZKXNFAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Fluoroquinoline-8-carboxylic acid CAS 1416438-66-8 properties

An In-Depth Technical Guide to 4-Fluoroquinoline-8-carboxylic Acid (CAS 1416438-66-8)

Introduction

4-Fluoroquinoline-8-carboxylic acid is a heterocyclic aromatic compound belonging to the quinolone family. The quinolone scaffold, particularly its fluorinated derivatives (fluoroquinolones), represents a cornerstone in modern medicinal chemistry.[1][2] Since the discovery of nalidixic acid in 1962, the 4-quinolone core structure has been extensively modified to produce a multitude of potent therapeutic agents.[1][3] These compounds are renowned for their broad-spectrum antibacterial activity, which stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][3][4]

This guide provides a comprehensive technical overview of 4-Fluoroquinoline-8-carboxylic acid (CAS 1416438-66-8), synthesizing available data with established principles of quinolone chemistry. It is intended for researchers, medicinal chemists, and drug development professionals who may use this molecule as a key intermediate or a foundational scaffold for creating novel therapeutic agents. While this specific molecule is not as widely documented as commercial antibiotics, its structure embodies the key pharmacophoric elements that have led to successful drugs, making it a compound of significant interest for further exploration.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical properties for 4-Fluoroquinoline-8-carboxylic acid are summarized below. These values are critical for database searches, computational modeling, and predicting the compound's behavior in various environments.

| Property | Value | Source |

| CAS Number | 1416438-66-8 | [5] |

| Molecular Formula | C₁₀H₆FNO₂ | [5] |

| Molecular Weight | 191.16 g/mol | [5] |

| IUPAC Name | 4-fluoroquinoline-8-carboxylic acid | [5] |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)C(=O)O)F | [5] |

| InChIKey | YRDRTSMZKXNFAU-UHFFFAOYSA-N | [5] |

| Physical Form | Yellow to brown powder or crystals | |

| XLogP3 (Lipophilicity) | 1.8 | [5] |

| Topological Polar Surface Area | 50.2 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on the well-understood behavior of quinolones and carboxylic acids.[6][7][8]

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 10-12 ppm region, which is characteristic of carboxylic acid protons.[7]

-

Aromatic Protons (Quinoline Ring): Multiple signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The fluorine atom at the C4 position and the carboxylic acid at the C8 position will influence the chemical shifts of the adjacent protons through inductive and resonance effects.

-

The proton at the C2 position of the quinoline ring is often observed as a distinct singlet or doublet further downfield.[9]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the δ 160-180 ppm range.[7]

-

Aromatic Carbons: The carbons of the quinoline ring will resonate between δ 110-160 ppm. Carbon atoms directly attached to the fluorine (C4) and nitrogen will show characteristic shifts and C-F coupling.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1720 cm⁻¹ for the carbonyl (C=O) group of the carboxylic acid.[7][8]

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region is indicative of the C-F bond.[8]

-

Aromatic C=C and C=N Stretches: Medium to strong bands are expected in the 1450-1630 cm⁻¹ region.[8]

Mass Spectrometry:

-

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to show a molecular ion peak [M-H]⁻ at m/z 190.03 in negative mode or [M+H]⁺ at m/z 192.05 in positive mode.

Synthesis and Chemical Reactivity

The synthesis of quinolone carboxylic acids is a well-established area of organic chemistry. While a specific protocol for CAS 1416438-66-8 is not detailed in the available literature, a plausible synthetic route can be designed based on standard methodologies like the Gould-Jacobs reaction or related cyclization strategies.[1]

Representative Synthetic Protocol

A common approach involves the reaction of a substituted aniline with an acylating/cyclizing agent, followed by hydrolysis. The following protocol is a representative example adapted from general methods for synthesizing quinolone-3-carboxylic acids.[10]

Step 1: Condensation An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent. The reaction is typically heated to drive off ethanol and form an enamine intermediate.

Step 2: Thermal Cyclization The intermediate is heated at high temperatures (often >200 °C) in a high-boiling solvent like diphenyl ether. This step effects an intramolecular cyclization to form the quinolone ring system, yielding an ethyl ester.

Step 3: Saponification The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) or acid (e.g., HCl), followed by neutralization to precipitate the final product.

Chemical Reactivity

4-Fluoroquinoline-8-carboxylic acid possesses two primary reactive sites: the carboxylic acid group and the aromatic quinoline ring.

-

Carboxylic Acid Group: The -COOH group can undergo standard reactions such as esterification (with alcohols), amide bond formation (with amines, often using coupling agents like DCC or EDC), and reduction to the corresponding alcohol. These reactions are essential for creating prodrugs or linking the quinolone scaffold to other pharmacophores.

-

Aromatic Ring: The quinoline ring can undergo nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing nitrogen and fluorine atoms. This allows for the introduction of various side chains, a key strategy in the development of fluoroquinolone antibiotics where a substituent at the C-7 position is crucial for antibacterial potency and spectrum.[9][11]

Potential Applications in Drug Discovery

The true value of 4-Fluoroquinoline-8-carboxylic acid lies in its potential as a molecular scaffold for building novel therapeutic agents. Its structure is closely related to potent drugs, and its functional groups are amenable to chemical modification.

As a Precursor for Antibacterial Agents

The fluoroquinolone core is synonymous with antibacterial drugs.[12][13] The mechanism of action involves the formation of a ternary complex with a bacterial topoisomerase (DNA gyrase in Gram-negative bacteria, Topoisomerase IV in Gram-positive bacteria) and DNA.[3][4] This complex traps the enzyme in the process of cleaving DNA, preventing re-ligation and leading to a cascade of events that culminates in bacterial cell death.[2][3]

The key structural features for antibacterial activity are:

-

The 4-oxo and 3-carboxylic acid groups are essential for binding to the DNA gyrase.[2][6]

-

A fluorine atom at C-6 (not present in this specific molecule, but common in the class) generally enhances potency.[11]

-

A substituent at N-1 (e.g., cyclopropyl, ethyl) influences potency and pharmacokinetic properties.[11]

-

A heterocyclic substituent at C-7 dictates the antibacterial spectrum and potency.

4-Fluoroquinoline-8-carboxylic acid could serve as an intermediate where the C-4 fluorine is displaced by a nucleophile or other groups are added to build a complete antibiotic structure.

Scaffolding for Anticancer and Kinase Inhibitors

Beyond their antibacterial roles, quinolone derivatives have shown significant promise as anticancer agents.[1][14][15] Certain quinazoline-based carboxylic acids, which are structurally related, have been developed as potent and selective inhibitors of kinases like Aurora A, which are critical for cell cycle regulation and are often overexpressed in tumors.[14][15] Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), for example, was identified as a lead compound that induces apoptosis and cell cycle arrest in cancer cell lines.[14][15] The structural similarity suggests that 4-Fluoroquinoline-8-carboxylic acid could be a valuable starting point for designing novel kinase inhibitors for oncology applications.

Safety and Handling

As a laboratory chemical, 4-Fluoroquinoline-8-carboxylic acid requires careful handling to minimize exposure and risk.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation Mark).

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

4-Fluoroquinoline-8-carboxylic acid (CAS 1416438-66-8) is a valuable heterocyclic building block positioned at the intersection of established antibiotic chemistry and emerging therapeutic areas like oncology. While detailed experimental data on this specific molecule is sparse, its structural features—the quinolone core and reactive carboxylic acid handle—provide a robust foundation for chemical exploration. By leveraging established synthetic methodologies and understanding the structure-activity relationships of the broader quinolone class, researchers can effectively utilize this compound as a key intermediate in the design and synthesis of novel, biologically active molecules for a range of applications in drug discovery and development.

References

-

Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (n.d.). Pak. J. Pharm. Sci. Retrieved from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved from [Link]

-

4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002. (n.d.). PubChem. Retrieved from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Retrieved from [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). PMC. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (n.d.). SciSpace. Retrieved from [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). MDPI. Retrieved from [Link]

- WO2016120813A1 - Fluoroquinolone carboxylic acid compounds and use thereof for the preparation of besifloxacin hydrochloride. (n.d.). Google Patents.

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007). MDPI. Retrieved from [Link]

-

NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones. (2025). ResearchGate. Retrieved from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PMC. Retrieved from [Link]

-

(PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2025). ResearchGate. Retrieved from [Link]

-

Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. (n.d.). PMC. Retrieved from [Link]

-

Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Quinolones, Including Fluoroquinolones, for Use in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

-

Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences. Retrieved from [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). [Source not further identified]. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ajabs.org [ajabs.org]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Fluoroquinoline Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core is a heterocyclic aromatic compound that has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile sites for chemical modification have allowed for the development of a vast array of therapeutic agents.[1][2][3] Among the numerous quinoline derivatives, those featuring a 4-oxo group and a 3-carboxylic acid group (the 4-quinolone-3-carboxylic acid core) have been particularly fruitful, forming the foundation of the widely successful quinolone and fluoroquinolone antibiotics.[1][4]

The term "fluoroquinolone" specifically refers to derivatives that incorporate a fluorine atom, most commonly at the C-6 position, a modification known to significantly enhance antibacterial potency.[4][5] While the user's query specifies "4-Fluoroquinoline-8-carboxylic acid," it is critical to note that the pharmacologically essential carboxylic acid moiety for established antibacterial and anticancer activity is almost universally located at the C-3 position, working in concert with the C-4 keto group to bind to target enzymes.[4][6] Therefore, this guide will focus on the broader, well-established class of fluoroquinolone-3-carboxylic acid derivatives, while also exploring the impact of substitutions at the C-8 position, which can modulate and enhance these activities.

This document provides a comprehensive exploration of the therapeutic landscape of these compounds, moving beyond their classical antibacterial role to their significant potential in oncology and anti-inflammatory applications. We will delve into their core mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.

Chapter 1: The Core Mechanism of Action - A Tale of Two Topoisomerases

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial Type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process essential for initiating DNA replication.[4][7]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.[4][7]

Fluoroquinolones do not bind to the enzyme alone but rather to the enzyme-DNA complex. This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. The accumulation of these stabilized complexes leads to double-strand DNA breaks, the cessation of DNA synthesis, and ultimately, bacterial cell death.[6][7] This mechanism is the foundation of their potent bactericidal activity.

Interestingly, this same fundamental mechanism is leveraged for anticancer applications. Cancer cells, which are characterized by rapid proliferation, are highly reliant on their own topoisomerases, particularly eukaryotic Topoisomerase II, for DNA replication. By modifying the fluoroquinolone scaffold, researchers have developed derivatives that selectively target this eukaryotic enzyme, shifting the therapeutic profile from antibacterial to cytotoxic.[8][9][10]

Chapter 2: Broad-Spectrum Antimicrobial Activity

The journey of quinolone antibiotics began with nalidixic acid in 1962, which showed activity primarily against Gram-negative bacteria.[1] The subsequent addition of a fluorine atom at C-6 and various heterocyclic substituents at C-7 dramatically expanded the spectrum of activity, leading to the modern fluoroquinolones used to treat a wide range of infections.[1][4]

Structure-Activity Relationship (SAR) for Antibacterial Potency:

-

N-1 Position: Small alkyl groups like ethyl or cyclopropyl are optimal. The cyclopropyl group, as seen in ciprofloxacin, often confers broad and potent activity.[5]

-

C-6 Position: A fluorine substituent is a hallmark of this class and is crucial for high potency against DNA gyrase.[4][5]

-

C-7 Position: The nature of the substituent here heavily influences the antibacterial spectrum and pharmacokinetics. Piperazine and its derivatives are common, enhancing activity against Gram-negative bacteria like Pseudomonas aeruginosa.[4][11]

-

C-8 Position: An 8-nitro group has been shown to facilitate the synthesis of C-7 substituted derivatives via nucleophilic aromatic substitution.[11][12][13]

| Compound | N-1 Substituent | C-7 Substituent | Organism | MIC (µg/mL) | Reference |

| Norfloxacin | Ethyl | Piperazinyl | E. coli | ≤0.06 | [5] |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | S. aureus | 0.25-1.0 | [4] |

| Levofloxacin | (S)-CH₃-N-piperazinyl | - | S. pneumoniae | 1.0 | [4][14] |

| Compound 8a | Trifluoromethyl | 4-Methyl-1-piperazinyl | S. aureus | 0.78 | [5] |

| Compound 9b | Cyclopropyl | n-butylamino | S. aureus | 0.65 | [11] |

Table 1: Minimum Inhibitory Concentration (MIC) of selected fluoroquinolone derivatives against representative bacteria.

Chapter 3: Anticancer Potential - Repurposing a Classic Scaffold

The mechanistic similarities between bacterial and human topoisomerases have prompted extensive research into repurposing fluoroquinolones as anticancer agents.[8][10] Structural modifications can shift the selectivity towards eukaryotic Topoisomerase II, inducing cytotoxic effects in cancer cells.[9][10]

Beyond Topoisomerase II inhibition, these derivatives exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: The DNA damage caused by topoisomerase inhibition often triggers programmed cell death.[9][15]

-

Cell Cycle Arrest: Compounds can arrest the cell cycle, commonly at the G2/M phase, preventing mitotic entry and proliferation.[8][15]

-

Kinase Inhibition: Certain quinazoline derivatives, structurally related to quinolones, have shown potent and selective inhibition of kinases like Aurora A, which are critical for cell division.[15][16]

Modifications that enhance anticancer activity often involve adding bulky or aromatic groups, particularly at the C-7 and N-1 positions, to improve interactions with the bulkier eukaryotic enzyme.[8]

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivative 32 | N-acylated at C-7 piperazine | MCF-7 (Breast) | 4.3 | [8] |

| Ciprofloxacin Derivative 8 | Amide derivative | MCF-7 (Breast) | ~20-30 | [9] |

| Chalcone Derivative 97 | Ciprofloxacin-chalcone hybrid | HepG2 (Liver) | 22.09 | [8] |

| Quinazoline 6e | 2-(3-bromophenyl)-8-fluoro | MCF-7 (Breast) | 168.78 | [15][16] |

| Tetracyclic FQL 13a-e | Fused pyrido[2,3-a]-carbazole | MCF-7 (Breast) | High Activity | [10] |

Table 2: In Vitro cytotoxic activity (IC50) of selected quinoline derivatives against human cancer cell lines.

Chapter 4: Emerging Anti-inflammatory Activity

A novel and promising therapeutic avenue for quinoline derivatives is in the treatment of inflammatory diseases. Recent studies have demonstrated that certain 8-quinolinesulfonamide derivatives act as potent anti-inflammatory agents by inhibiting the Toll-like receptor 4 (TLR4)/MD-2 signaling complex.[17]

This complex is a key player in the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering a powerful inflammatory cascade via the NF-κB and MAPK signaling pathways. By binding to the TLR4/MD-2 complex, these quinoline derivatives can block this activation, thereby preventing the downstream production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[17] This targeted approach offers significant potential for developing new treatments for inflammatory conditions such as rheumatoid arthritis.[17]

| Compound ID | Target | IC50 (µM) | Reference |

| 3l (8-quinolinesulfonamide) | NO Production | 2.61 | [17] |

| 3l (8-quinolinesulfonamide) | TNF-α Production | 9.74 | [17] |

| 3l (8-quinolinesulfonamide) | IL-1β Production | 12.71 | [17] |

Table 3: Anti-inflammatory activity of a lead 8-quinolinesulfonamide derivative in LPS-stimulated macrophages.

Chapter 5: Key Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of novel fluoroquinolone derivatives.

Protocol 5.1: General Synthesis of a C-7 Substituted Fluoroquinolone Derivative

This protocol outlines a common synthetic route involving the nucleophilic substitution of a C-7 chloro group on a fluoroquinolone core, a method facilitated by an electron-withdrawing group at the C-8 position (e.g., nitro).[11][12][18]

Objective: To synthesize a novel C-7 amine-substituted fluoroquinolone.

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon 3 )

-

Substituted primary or secondary amine (e.g., p-toluidine, piperazine)

-

Sodium hydrogen carbonate (NaHCO₃)

-

50% Aqueous Ethanol

-

Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the fluoroquinolone synthon 3 (1.0 g, 1.0 eq), the desired amine (3.0 eq), and sodium hydrogen carbonate (3.0 eq).

-

Solvent Addition: Add 50% aqueous ethanol (approx. 140 mL) to the flask.

-

Reflux: Stir the mixture and heat under reflux at 70-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can be extensive (e.g., 120-160 hours).[12]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Isolation: If a precipitate is present, collect it via suction filtration. Wash the solid with cold water and then a small amount of cold ethanol.

-

Purification: If the filtrate contains the product, acidify it with HCl to precipitate the carboxylic acid product. Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final compound using NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 5.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard method for assessing the cytotoxic potential of anticancer compounds.[19]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The 4-quinolone-3-carboxylic acid scaffold is a remarkably versatile and enduring platform in drug discovery. Originally developed as potent antibacterial agents, fluoroquinolone derivatives are now demonstrating significant promise as next-generation anticancer and anti-inflammatory therapeutics. The ability to fine-tune the biological activity through targeted chemical modifications at the N-1, C-7, and C-8 positions allows for a rational design approach to shift target selectivity from prokaryotic to eukaryotic enzymes or even to entirely new targets like the TLR4 signaling complex.

Future research will likely focus on several key areas:

-

Improving Selectivity: Enhancing the therapeutic index of anticancer derivatives by increasing their selectivity for cancer cells over healthy cells.

-

Overcoming Resistance: Designing novel antibacterial derivatives that can evade existing bacterial resistance mechanisms.

-

Hybrid Molecules: Creating hybrid compounds that conjugate the fluoroquinolone scaffold with other pharmacophores to achieve multi-target activity.

The foundational knowledge and protocols presented in this guide offer a solid starting point for researchers aiming to explore and expand the vast therapeutic potential of this important class of molecules.

References

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.

- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. SciSpace.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC.

- Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. MDPI.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Der Pharma Chemica.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

- Mechanism of action of and resistance to quinolones. PMC.

- Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.

- Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.

- Molecular Docking Study, Synthesis and Preliminary Anti-inflammatory and Antimicrobial Properties of New Conjugate of Quinolone-. Iraqi Journal of Pharmaceutical Sciences.

- Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde.

- A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. Annals of Medical & Chemical Research.

- Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 5. scispace.com [scispace.com]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 10. A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds [jscimedcentral.com]

- 11. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]

- 12. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 17. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. orientjchem.org [orientjchem.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Activity & SAR of Fluorinated Quinoline-8-Carboxylic Acid Analogs

Topic: Biological Activity of Quinoline-8-Carboxylic Acid Fluorinated Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-8-carboxylic acid (Q8CA) scaffold represents a privileged structure in agrochemical and medicinal chemistry. While its 3-carboxylic acid isomers (fluoroquinolones) are dominant in antibacterial therapeutics, the 8-carboxylic acid derivatives are primarily recognized for their potent auxinic herbicidal activity , exemplified by the commercial standard Quinclorac (3,7-dichloroquinoline-8-carboxylic acid).

This guide analyzes the impact of fluorine substitution on this scaffold. Fluorination offers a strategic advantage in modulating lipophilicity (

Chemical Space & Rationale: The "Fluorine Effect"

Bioisosterism and Metabolic Stability

In the optimization of Q8CA analogs, fluorine serves as a bioisostere for hydrogen or a hydroxyl group, but its substitution for chlorine (as in Quinclorac) drastically changes the molecule's properties.

-

Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-Cl bond (approx. 81 kcal/mol), rendering fluorinated analogs more resistant to oxidative metabolism in plants and microbes.

-

Steric Demand: The van der Waals radius of Fluorine (1.47 Å) is much smaller than Chlorine (1.75 Å). In the Q8CA scaffold, the 3- and 7-positions are critical for "locking" the active conformation. Replacing Cl with F may reduce the steric clash required to maintain the carboxylic acid in the optimal orientation for receptor binding.

Electronic Modulation

The high electronegativity of fluorine at the C3 or C7 position decreases the electron density of the quinoline ring. This alters the pKa of the carboxylic acid at C8, potentially affecting uptake and translocation in plant phloem (the "ion trap" mechanism).

Herbicidal Activity: The Auxin Mimics[1]

The primary biological activity of Q8CA derivatives is auxin mimicry . These compounds induce uncontrolled growth, epinasty, and eventual necrosis in susceptible plants (primarily grasses like Echinochloa spp. and some dicots).

Mechanism of Action (MoA)

Unlike natural auxin (Indole-3-acetic acid, IAA), Q8CA herbicides like Quinclorac and its fluorinated analogs are highly stable.

-

Receptor Binding: The molecule binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.[1]

-

Complex Formation: This promotes the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 ubiquitin ligase complex.

-

Degradation: Aux/IAA proteins are polyubiquitinated and degraded by the 26S proteasome.

-

Gene Activation: ARF (Auxin Response Factors) are released, triggering chaotic gene expression.

-

Cyanide Accumulation: Uniquely to the Q8CA class, these compounds stimulate excessive ethylene production, leading to the accumulation of toxic cyanide levels in sensitive grasses.[2]

SAR of Fluorinated Analogs

-

C3-Position: Substitution here is essential for activity. The 3-chloro group in Quinclorac prevents metabolic attack. A 3-fluoro analog retains some activity but is often less potent due to reduced steric bulk, which fails to twist the carboxyl group out of plane effectively.

-

C7-Position: The 7-chloro group enhances lipophilicity and binding. 7-fluoro analogs have been synthesized but generally show lower herbicidal efficacy than their chloro counterparts, likely due to weaker hydrophobic interactions within the receptor pocket.

-

C4/C5/C6-Positions: Fluorination here is often explored to fine-tune metabolic stability. 4-fluoroquinoline-8-carboxylic acid has been characterized but lacks the potency of the 3,7-disubstituted variants.

Visualization: SAR & Signaling Pathway

SAR Map of Quinoline-8-Carboxylic Acid

Caption: Structure-Activity Relationship (SAR) map highlighting the critical 3- and 7-positions where fluorine substitution is compared to the chloro-standard (Quinclorac).

Auxin Signaling Mechanism

Caption: Mechanism of Action for Q8CA herbicides. The fluorinated analog mimics IAA, triggering the destruction of repressors and leading to lethal growth.

Experimental Protocols

Synthesis of 3-Fluoroquinoline-8-Carboxylic Acid

This protocol describes the synthesis of a fluorinated analog via a modified Doebner-Miller reaction or starting from a fluorinated aniline.

Reagents: 2-Fluoroaniline (or 2-amino-3-fluorobenzoic acid), Crotonaldehyde, HCl, ZnCl2.

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask, dissolve 2-amino-3-fluorobenzoic acid (10 mmol) in 6N HCl (20 mL).

-

Addition: Add crotonaldehyde (12 mmol) dropwise while refluxing at 100°C.

-

Cyclization: Add ZnCl2 (catalytic amount) to promote the cyclization of the quinoline ring. Reflux for 4 hours.

-

Precipitation: Cool the mixture to 0°C. Neutralize with NaOH to pH 4-5 to precipitate the crude carboxylic acid.

-

Purification: Filter the solid and recrystallize from ethanol/water to yield 3-methyl-8-carboxy-fluoro-quinoline intermediates (oxidative cleavage may be required if starting from non-carboxylated precursors).

-

Note: For direct 3-fluoro insertion, using Selectfluor on the pre-formed quinoline-8-carboxylic acid ester in acetonitrile is a modern alternative.

-

Root Growth Inhibition Bioassay (Arabidopsis)

This assay quantifies the auxinic activity of the synthesized fluorinated analogs.

Materials: Arabidopsis thaliana (Col-0) seeds, MS media plates, Test compounds (dissolved in DMSO).

Protocol:

-

Sterilization: Surface sterilize seeds using 70% ethanol (1 min) and 10% bleach (10 min). Wash 5x with sterile water.

-

Stratification: Keep seeds at 4°C for 2 days in the dark.

-

Plating: Plate seeds on vertical square plates containing 0.5x MS salts, 1% sucrose, and 0.8% agar supplemented with the test compound (0.1 µM, 1 µM, 10 µM). Include a DMSO control and a Quinclorac positive control.

-

Growth: Incubate vertically at 22°C under long-day conditions (16h light/8h dark) for 7 days.

-

Measurement: Scan plates and measure primary root length using ImageJ.

-

Data Analysis: Calculate IC50 values. A potent auxin mimic will drastically inhibit primary root elongation and induce lateral root proliferation.

Quantitative Data Summary

The following table summarizes the comparative physical and biological properties of Quinclorac and its theoretical fluorinated analogs.

| Compound | Substituents | Log P (Est.) | C-X Bond Energy | Relative Auxin Activity | Primary Application |

| Quinclorac | 3,7-Dichloro | 1.75 | ~81 kcal/mol | High (+++++) | Herbicide (Rice) |

| Analog A | 3,7-Difluoro | 1.35 | ~116 kcal/mol | Moderate (++) | Research / SAR |

| Analog B | 3-Fluoro | 1.10 | Mixed | Low (+) | Research |

| Analog C | 4-Fluoro | 1.25 | ~116 kcal/mol | Negligible | Inactive / Antifungal lead |

Note: Activity levels are based on comparative SAR studies of auxin mimics. Fluorine's smaller size often results in weaker receptor locking compared to Chlorine in this specific scaffold.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

-

Guo, X. H. (2008).[3][4] 3,7-Dichloroquinoline-8-carboxylic acid.[3] Acta Crystallographica Section E, 64(9), o1786. Link

-

Li, S., et al. (2022).[5] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids.[5] Synthesis, 54, 3989-3998.[5] Link

-

PubChem. (2025).[6] Quinclorac (CID 91739). National Library of Medicine. Link

-

PubChem. (2025).[6] 4-Fluoroquinoline-8-carboxylic acid (CID 71743002).[7] National Library of Medicine. Link

-

Zhang, W., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Link

Sources

- 1. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 6. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

protocol for nucleophilic substitution on 4-Fluoroquinoline-8-carboxylic acid

Precision Protocol: Nucleophilic Aromatic Substitution ( ) on 4-Fluoroquinoline-8-carboxylic Acid

Executive Summary & Scientific Rationale

This application note details the methodology for functionalizing 4-fluoroquinoline-8-carboxylic acid via Nucleophilic Aromatic Substitution (

The Chemical Challenge

The substrate presents a unique "push-pull" conflict:

-

4-Fluoro Activation: The fluorine atom at C4 is an excellent leaving group for

due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer complex intermediate (the rate-determining step). -

8-Carboxyl Deactivation: The carboxylic acid at C8 introduces zwitterionic character (forming an internal salt with the basic quinoline nitrogen), reducing solubility in organic solvents. Furthermore, under basic reaction conditions, the carboxylate anion (

) acts as an electron-donating group by induction, potentially increasing electron density in the ring system and slightly deactivating the C4 position toward nucleophilic attack.

The Solution

We present two validated protocols:

-

Protocol A (Direct Method): Uses high-boiling polar aprotic solvents to solubilize the zwitterion, driving the reaction with thermal energy. Best for stable, non-volatile amines.

-

Protocol B (Ester Activation): A three-step sequence (Esterification

Mechanistic Insight

The reaction follows a classic addition-elimination mechanism.[1][2] The electronegativity of the Fluorine atom (

Pathway Visualization

Figure 1: The

Experimental Protocols

Pre-Reaction Checklist

-

Solvent Quality: Use Anhydrous DMSO or NMP. Water can compete as a nucleophile (hydrolysis to 4-hydroxyquinoline).

-

Stoichiometry: The carboxylic acid will consume 1 equivalent of base. Ensure at least 2.5–3.0 equivalents of amine nucleophile are used (or 1.2 eq nucleophile + 2.0 eq auxiliary base like DIPEA).

Protocol A: Direct Amination (Standard)

Applicability: Primary and secondary amines, high-throughput synthesis.

Materials

-

Substrate: 4-Fluoroquinoline-8-carboxylic acid (1.0 equiv)

-

Nucleophile: Amine (3.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) [Concentration: 0.2 M]

-

Base (Optional): DIPEA (Diisopropylethylamine) if amine is expensive/salt.

Step-by-Step Procedure

-

Setup: In a pressure vial or round-bottom flask equipped with a magnetic stir bar, charge 4-Fluoroquinoline-8-carboxylic acid (191 mg, 1.0 mmol).

-

Solvation: Add anhydrous DMSO (5.0 mL). Stir at room temperature until a suspension or partial solution is formed.

-

Addition: Add the amine nucleophile (3.0 mmol).

-

Note: If the mixture exotherms, cool in an ice bath during addition.

-

-

Reaction: Seal the vessel and heat to 100°C (range 80–120°C depending on amine steric bulk) for 4–12 hours .

-

Monitoring: Check by LC-MS.[3] The starting material (MW ~191) should disappear; Product mass = 191 - 19 (F) + Mass(Nu) - 1 (H).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 10 volumes of water (50 mL).

-

pH Adjustment: The product is likely soluble as a carboxylate salt (basic pH). Slowly add 1M HCl dropwise to reach the isoelectric point (typically pH 4.5–5.5).

-

Isolation: The product should precipitate as a solid. Filter, wash with cold water and diethyl ether, and dry under vacuum.

-

-

Purification: If no precipitate forms (product is too polar), perform preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Ester-Activated Route (Optimization)

Applicability: Weak nucleophiles (anilines), bulky amines, or when milder conditions are required.

Step-by-Step Procedure

-

Esterification: Reflux 4-fluoroquinoline-8-carboxylic acid in dry Methanol with catalytic

or -

Substitution: Dissolve the methyl ester in THF or Acetonitrile. Add Nucleophile (1.2 equiv) and DIPEA (1.5 equiv). Heat at 60°C for 2–6 hours. (Reaction is faster due to lack of carboxylate negative charge).

-

Hydrolysis: Treat the crude ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 1 hour to regenerate the acid.

Data Summary & Troubleshooting

Optimization Table

| Variable | Condition | Outcome / Note |

| Solvent | DMSO | Best. High solubility, high boiling point. Difficult to remove if not precipitating. |

| DMF | Good, but decomposes at >120°C to dimethylamine (impurity). | |

| Ethanol | Poor solubility for zwitterion; requires reflux (78°C) which may be too cool for bulky amines. | |

| Temperature | 80°C | Standard for aliphatic amines. |

| 120°C+ | Required for anilines or sterically hindered amines. | |

| Leaving Group | Fluorine | Fast. |

| Chlorine | Slower.[4] Requires higher temps (140°C+) or acid catalysis. |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the optimal synthetic route based on nucleophile properties.

References

-

PubChem. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2.[5] National Library of Medicine. Available at: [Link]

-

Al-Trawneh, S.A., et al. (2010).Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 15(3), 1768-1781.

on related fluoroquinoline scaffolds). Available at: [Link] -

Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). (Mechanistic foundation for F vs Cl reactivity). Available at: [Link]

-

National Institutes of Health (PMC). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (Protocol validation for 4-aminoquinoline synthesis). Available at: [Link]

Sources

functionalization of C-4 position in quinoline-8-carboxylic acid scaffolds

Executive Summary

The quinoline-8-carboxylic acid (Q8CA) scaffold is a privileged structure in medicinal chemistry, serving as a potent chelator in metalloenzyme inhibitors (e.g., JmjC histone demethylases) and a versatile directing group. However, functionalizing the C-4 position is synthetically non-trivial due to the competing reactivity of the C-2 position and the electronic deactivation caused by the C-8 carboxylate.

This Application Note provides two validated protocols for C-4 functionalization:

-

Protocol A (Direct): C-4 Selective Radical C-H Alkylation (Minisci-type), ideal for late-stage diversification.[1]

-

Protocol B (Stepwise): Activation-Displacement via 4-Chloro intermediates, ideal for installing aryl or heteroatom motifs.

Mechanistic Analysis & Strategic Planning

To successfully functionalize the C-4 position, one must understand the electronic landscape of the Q8CA scaffold.

-

Electronic Deficiency: The quinoline ring is electron-deficient. The C-8 carboxylic acid (an electron-withdrawing group, EWG) further lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution.

-

Regioselectivity (C-2 vs. C-4): In protonated quinolines, the C-2 and C-4 positions are the most electrophilic.

-

C-2: Generally kinetically favored for nucleophilic attacks due to proximity to the N-atom (inductive effect).

-

C-4: Para-conjugation allows for stabilization, but it is often the secondary site of reaction.

-

-

The "Solubility Trap": Q8CA exists often as a zwitterion (inner salt), rendering it insoluble in many organic solvents.

-

Critical Step: We strongly recommend converting the acid to a methyl ester (Q8CM) prior to C-4 functionalization to ensure homogeneity and yield reproducibility.

-

Visualizing the Reactivity Landscape

Figure 1: Strategic workflow for accessing C-4 substituted derivatives. Path A offers direct access; Path B offers higher fidelity for complex substitutions.

Protocol A: Direct C-H Alkylation (Minisci Reaction)[2]

Application: Introduction of alkyl, cycloalkyl, or acetal groups directly onto the scaffold. Mechanism: Nucleophilic radical attack on the protonated heterocycle.[2] The 8-COOMe group enhances the electrophilicity of the ring, facilitating radical addition.

Materials

-

Substrate: Methyl quinoline-8-carboxylate (Q8CM) [1.0 equiv]

-

Radical Precursor: Carboxylic acid (R-COOH) [3.0 equiv] or Sodium Sulfinate.

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) [2.0 equiv]

-

Catalyst: Silver Nitrate (AgNO₃) [0.2 equiv]

-

Solvent: DCM:Water (biphasic) or TFA:Water.

-

Acid: TFA (1.0 equiv) - Crucial for protonating the quinoline nitrogen.

Step-by-Step Methodology

-

Preparation: In a partial-pressure vial, dissolve Q8CM (0.5 mmol) in DCM (2 mL). Add water (2 mL).

-

Activation: Add TFA (0.5 mmol) to protonate the quinoline nitrogen. Note: Protonation lowers the LUMO, accelerating nucleophilic radical attack.

-

Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).

-

Initiation: Add (NH₄)₂S₂O₈ (1.0 mmol) in one portion.

-

Reaction: Seal and stir vigorously at 40°C for 12–24 hours. Evolution of CO₂ gas indicates radical generation.

-

Work-up: Quench with sat. NaHCO₃ (neutralize TFA). Extract with DCM (3x).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Optimization for C-4 Selectivity: While Minisci reactions favor C-2, C-4 selectivity can be enhanced on this scaffold by using bulky radical precursors (secondary/tertiary alkyls) which face steric clash at C-2 due to the peri-interaction with C-1/N lone pair, although the C-8 substituent is distal. More importantly, using fluorinated solvents or specific radical precursors like zinc sulfinates (Baran conditions) often shifts selectivity toward C-4 [1].

Protocol B: The "Activation-Displacement" Route

Application: Introduction of Aryl (Suzuki), Alkynyl (Sonogashira), or Heteroatom (S_NAr) groups. Logic: This route builds the functionality by converting a 4-hydroxy precursor (accessible via Gould-Jacobs reaction) into a 4-chloro electrophile.

Workflow Diagram

Figure 2: Stepwise conversion of 4-hydroxy precursors to functionalized scaffolds.

Detailed Protocol (4-Chloro Intermediate Synthesis)

-

Chlorination: Dissolve methyl 4-hydroxyquinoline-8-carboxylate (1.0 equiv) in neat POCl₃ (10 vol).

-

Reflux: Heat to 90°C for 2 hours. Monitor by TLC (conversion is usually quantitative).

-

Quench: Caution: Pour reaction mixture slowly onto crushed ice/NH₄OH. Extract with DCM.

-

Product: The resulting 4-chloro derivative is a stable solid, storable for months.

Sub-Protocol B1: Suzuki-Miyaura Coupling (C-4 Arylation)

-

Mix: 4-Chloro-Q8CM (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%). Why? The bidentate ferrocenyl ligand resists deactivation by the quinoline nitrogen.

-

Solvent: Dioxane:Water (4:1). Degas with Argon.

-

Heat: 100°C for 4 hours.

-

Result: High-yield installation of aryl groups at C-4.

Sub-Protocol B2: S_NAr (C-4 Amination/Etherification)

-

Mix: 4-Chloro-Q8CM (1.0 equiv) + Amine/Alcohol (2.0 equiv).

-

Base: DIPEA (3.0 equiv) for amines; NaH for alcohols.

-

Solvent: DMF or NMP.

-

Heat: 120°C (microwave preferred for 30 mins).

-

Mechanism: The 8-EWG activates the 4-position for nucleophilic aromatic substitution, making this reaction facile compared to standard quinolines.

Data Summary & Troubleshooting

| Parameter | Protocol A (Minisci) | Protocol B (via 4-Cl) |

| Scope | Alkyl, Acyl, Carbamoyl | Aryl, Heteroaryl, Alkynyl, Amino, Alkoxy |

| Step Count | 1 (Direct C-H) | 3 (Activation -> Coupling -> Hydrolysis) |

| Regioselectivity | Moderate (C4:C2 ~ 2:1 to 5:1) | Exclusive (C4 only) |

| Key Challenge | Separation of isomers | Synthesis of 4-OH precursor |

| Preferred For | Rapid library generation (MedChem) | Scale-up and specific target synthesis |

Troubleshooting Guide:

-

Low Yield in Minisci: Ensure the reaction is acidic (pH < 3). The radical must attack the protonated quinolinium species. If Q8CA precipitates, switch to the methyl ester (Q8CM).

-

Pd-Catalyst Poisoning (Protocol B): The quinoline nitrogen and the 8-carboxylate can chelate Palladium. Solution: Use the methyl ester (blocks 8-COOH) and use robust catalysts like Pd(dppf)Cl₂ or XPhos Pd G3 which are less susceptible to N-poisoning.

References

-

Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

-

Wang, J., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13666–13668. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Fluoroquinoline-8-carboxylic Acid

Welcome to the technical support center for 4-Fluoroquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. We provide in-depth scientific explanations, actionable troubleshooting guides, and detailed experimental protocols to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of 4-Fluoroquinoline-8-carboxylic acid that influence its solubility?

A1: 4-Fluoroquinoline-8-carboxylic acid possesses a rigid, aromatic quinoline core, which is non-polar, and a polar carboxylic acid group (-COOH). This combination of a large hydrophobic scaffold with a single polar, ionizable group results in its characteristically poor solubility in many common organic solvents. The molecule's ability to form strong intermolecular hydrogen bonds in its solid, crystalline state also contributes to its low solubility, as these bonds must be broken for the solvent to surround the molecule.

Q2: Why is my compound not dissolving in common non-polar solvents like hexane or toluene?

A2: The principle of "like dissolves like" is fundamental here. While the quinoline ring system is hydrophobic, the highly polar carboxylic acid group dominates the molecule's overall character, making it too polar to dissolve well in non-polar (hydrocarbon) solvents. The energy required to break the intermolecular hydrogen bonds of the carboxylic acid is not compensated by the weak van der Waals interactions that would form with a non-polar solvent.

Q3: Is it possible to dissolve 4-Fluoroquinoline-8-carboxylic acid in water?

A3: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In neutral water, it is poorly soluble. However, by increasing the pH with a base (e.g., sodium hydroxide), the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻Na⁺). This ionic form is significantly more polar and, therefore, more soluble in water.[1][2]

Q4: What are the most promising organic solvents for initial solubility screening?

A4: For initial screening, polar aprotic solvents are often the most effective. These include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides systematic solutions.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.

This is a very common problem known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment once the DMSO concentration is significantly lowered.[5][6][7][8]

Causality: The primary solvent is no longer the highly effective DMSO, but water, in which the compound is poorly soluble in its neutral form. Localized high concentrations of the compound form as the DMSO disperses, exceeding the aqueous solubility limit and causing precipitation.[7]

Solutions:

-

Vigorous Mixing: Add the DMSO stock directly into the final volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high-concentration zones.[5]

-

Optimize Final DMSO Concentration: Many cell lines can tolerate up to 0.5% DMSO.[6] Keeping the final DMSO concentration as high as is tolerable for your experiment can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.[6]

-

Use Serum or Proteins: If your experimental medium contains serum, the proteins (like albumin) can bind to the compound and act as natural solubilizing agents, preventing precipitation.[6]

-

Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[9]

-

Sonication: If you observe visible precipitate after dilution, sonicating the final solution can sometimes help to redissolve the compound by providing the energy to break up the precipitate particles.[5][8]

Issue 2: My compound won't dissolve in my desired organic solvent, even at low concentrations.

Causality: The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid compound. This is common for highly crystalline materials with strong intermolecular forces.

Solutions:

-

Employ a Co-Solvent System: Using a mixture of solvents can disrupt the solvent's self-association and create a more favorable environment for the solute.[10] For instance, if your compound has some solubility in methanol but it's not sufficient, adding a stronger solvent like DMSO as a co-solvent can significantly improve solubility.

-

Increase Temperature: Gently warming the mixture while stirring can increase solubility by providing the necessary energy to break the crystal lattice bonds. Always check the compound's stability at elevated temperatures before proceeding.

-

Convert to a Salt Form: The most robust method for dramatically increasing solubility is to convert the carboxylic acid to its corresponding salt.[1][2][11] This is highly effective for improving solubility in polar protic solvents, including alcohols and water.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Sodium Salt of 4-Fluoroquinoline-8-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its more soluble sodium salt form. This is a fundamental technique for enhancing solubility in polar solvents.[1][12][13]

Principle: An acid-base neutralization reaction is performed by reacting the carboxylic acid with a stoichiometric amount of a base (sodium hydroxide) to form the sodium carboxylate salt and water.

Materials:

-

4-Fluoroquinoline-8-carboxylic acid

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Methanol or Ethanol

-

Deionized water

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Acid: Weigh out your desired amount of 4-Fluoroquinoline-8-carboxylic acid and suspend it in a minimal amount of a suitable organic solvent like methanol or ethanol in a clean flask.

-

Titrate with Base: While stirring, slowly add the 0.1 M NaOH solution dropwise to the suspension.

-

Monitor pH: Periodically check the pH of the solution. As the NaOH is added, the carboxylic acid will be neutralized, and the solid will begin to dissolve.

-

Endpoint: Continue adding NaOH until all the solid has dissolved and the pH of the solution becomes neutral to slightly basic (pH 7.0 - 8.0). Be careful not to add a large excess of base.

-

Confirmation: The clear solution now contains the sodium salt of 4-Fluoroquinoline-8-carboxylic acid. This solution can be used directly or the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to isolate the solid salt.

-

Storage: The resulting salt will be significantly more soluble in polar solvents. Store the solution or the dried salt in a tightly sealed container.

Protocol 2: Determining an Optimal Co-Solvent System

This protocol provides a systematic approach to finding an effective co-solvent mixture for solubilizing your compound.

Principle: This method relies on systematically testing the solubility of the compound in various mixtures of a primary (less effective) and secondary (more effective) solvent to identify the ratio that achieves the desired concentration with the minimal amount of the stronger solvent.

Materials:

-

4-Fluoroquinoline-8-carboxylic acid

-

Primary Solvent (e.g., Ethanol)

-

Secondary, Stronger Solvent (e.g., DMSO)

-

A series of small, sealable vials (e.g., 2 mL glass vials)

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare Solvent Mixtures: In separate vials, prepare a range of co-solvent mixtures. For example, for an Ethanol/DMSO system, you could prepare 1 mL total volume of the following ratios: 95:5, 90:10, 80:20, 70:30, and 50:50 (v/v) of Ethanol:DMSO.

-

Add Compound: Add a pre-weighed excess amount of 4-Fluoroquinoline-8-carboxylic acid to each vial. Ensure the amount is more than you expect to dissolve to create a saturated solution.

-

Equilibrate: Seal the vials tightly and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

-

Separate Solid: After equilibration, allow the vials to stand undisturbed until the excess, undissolved solid has settled. Alternatively, centrifuge the vials to pellet the solid.

-

Quantify Solubilized Compound: Carefully remove a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Analyze Results: Plot the measured solubility (e.g., in mg/mL) against the percentage of the co-solvent (DMSO) in the mixture. This plot will reveal the optimal co-solvent ratio to achieve your target concentration.

Data Presentation & Visualization

Solubility of Related Fluoroquinolones in Common Organic Solvents

While specific quantitative data for 4-Fluoroquinoline-8-carboxylic acid is not available in the cited literature, the following table provides solubility data for (R)-Ofloxacin, a structurally related fluoroquinolone, to serve as a general guide.[3]

| Solvent | (R)-Ofloxacin Solubility (approx. mg/mL) | Solvent Type |

| DMSO | ~20 | Polar Aprotic |

| DMF | ~20 | Polar Aprotic |

| PBS (pH 7.2) | ~10 | Aqueous Buffer |

| Ethanol | ~1 | Polar Protic |

This data should be used as a reference point for solvent selection, and the actual solubility of 4-Fluoroquinoline-8-carboxylic acid should be determined experimentally.

Diagrams of Experimental Workflows

Caption: Workflow for converting the carboxylic acid to its soluble sodium salt.

Caption: Decision-making workflow for addressing compound precipitation.

Safety Information

Always handle 4-Fluoroquinoline-8-carboxylic acid and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

While a specific Safety Data Sheet (SDS) for 4-Fluoroquinoline-8-carboxylic acid (CAS 1416438-66-8) is not widely available, data for structurally similar quinoline carboxylic acids suggest the following potential hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Consult the SDS for all solvents used in your procedures. Dispose of all chemical waste in accordance with your institution's guidelines.

References

-

2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. Available at: [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

-

Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

-

How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

-

Compund dilution in DMSO. Reddit. Available at: [Link]

-

4-Fluoroquinoline-8-carboxylic acid. PubChem. Available at: [Link]

- Process for the preparation of a carboxylic acid salt. Google Patents.

-

Process for the preparation of a carboxylic acid salt. European Patent Office. Available at: [Link]

-

Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. LCGC International. Available at: [Link]

-

Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. METTLER TOLEDO. Available at: [Link]

-

Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

-

Procedure method making soluble salt by neutralising of an acid and alkali apparatus chemicals procedures equations. Doc Brown's Chemistry. Available at: [Link]

-

Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. PATh. Available at: [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

-

Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Internet Scientific Publications. Available at: [Link]

-

Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. ResearchGate. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. The Organic Chemistry Portal. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. longdom.org [longdom.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. patents.google.com [patents.google.com]

- 13. Procedure method making soluble salt by neutralising of an acid and alkali apparatus chemicals procedures equations doc brown's gcse chemistry revision notes for AQA, Edexcel, OCR, WJEC, CCEA IGCSE examinations [docbrown.info]

purification methods for 4-Fluoroquinoline-8-carboxylic acid: recrystallization vs chromatography

Topic: Purification Methodologies: Recrystallization vs. Chromatography Molecule: 4-Fluoroquinoline-8-carboxylic acid (CAS: 1416438-66-8) Application: Pharmaceutical Intermediate (Fluoroquinolone Antibiotics)

Executive Summary

As a Senior Application Scientist, I frequently encounter purification bottlenecks with quinoline-8-carboxylic acid derivatives. The 4-fluoro analog presents a specific challenge: the zwitterionic potential between the basic quinoline nitrogen and the acidic carboxyl group creates solubility anomalies that defy standard "like-dissolves-like" rules.

-

Recrystallization is the preferred method for bulk purification (>5g) . It exploits the molecule's steep solubility curve in acidic organic solvents (e.g., glacial acetic acid).

-

Chromatography is reserved for polishing (<1g) or removing closely related regioisomers (e.g., 5-fluoro impurities) that co-crystallize.

This guide details the protocols, mechanistic logic, and troubleshooting steps for both approaches.

Part 1: Recrystallization (The Scalable Standard)

The Mechanism: Why it Works

Quinoline carboxylic acids often form stable, high-melting-point crystal lattices due to intermolecular hydrogen bonding (head-to-tail zwitterionic stacking). To purify them, you must disrupt these bonds.

-

Glacial Acetic Acid: Protonates the basic nitrogen, disrupting zwitterionic stacking and increasing solubility at high temperatures, but allows crystallization upon cooling.

-

DMF/Methanol: Solubilizes via polarity but relies on the anti-solvent effect of methanol or water to force precipitation.

Protocol: Thermal Recrystallization

Reagents: Glacial Acetic Acid (AcOH), Activated Charcoal.

-

Dissolution: Suspend crude 4-fluoroquinoline-8-carboxylic acid in Glacial AcOH (10 mL per gram of solid).

-

Heating: Heat to reflux (approx. 118°C). The solution should become clear.

-

Note: If insolubles persist after 15 mins, filter hot to remove inorganic salts.

-

-

Decolorization (Optional): If the solution is dark brown/black, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

-

Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

-

Critical: Rapid cooling traps impurities in the lattice.

-

-

Collection: Filter the resulting needles/prisms. Wash with cold water (to remove AcOH) followed by cold ethanol.

-

Drying: Vacuum dry at 50°C.

Troubleshooting Recrystallization

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Cooling too rapid or solvent system too polar (if using water mix). | Re-heat to dissolve.[1] Seed with a pure crystal at 60°C. Cool at 5°C/hour. |

| Low Yield | Molecule is too soluble in the mother liquor. | Concentrate the mother liquor by 50% and re-cool. Alternatively, add water (anti-solvent) dropwise until turbid, then cool. |

| Colored Impurities Persist | Polymeric tars (common in Skraup synthesis). | Perform an Acid-Base Swish before recrystallization (see Diagram 1). |

Workflow Diagram: Acid-Base Pre-Treatment & Recrystallization

Caption: Figure 1. The "Acid-Base Swish" removes gross impurities before the final thermal recrystallization polishing step.

Part 2: Chromatography (High-Purity Polishing)

The Mechanism: Overcoming Peak Tailing

Quinoline compounds are notorious for peak tailing on silica-based columns. This is caused by the interaction of the basic quinoline nitrogen with residual acidic silanol groups on the stationary phase.

-

Solution: You must use a low pH mobile phase (pH ~2.5). This ensures the carboxylic acid is protonated (neutral) and the nitrogen is protonated. While this makes the molecule cationic, the high concentration of hydronium ions suppresses silanol activity.

Protocol: Reverse Phase HPLC (Prep/Semi-Prep)

Column: C18 (End-capped is essential to minimize silanol interactions). Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) or 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: Acetonitrile (ACN).

Gradient Profile:

-

0-2 min: 5% B (Equilibration)

-

2-15 min: 5% -> 60% B (Linear Gradient)

-

15-20 min: 60% -> 95% B (Wash)

Troubleshooting Chromatography

| Issue | Technical Root Cause | Solution |

| Broad/Tailing Peaks | Silanol interaction or Zwitterion formation. | Add 0.1% Triethylamine (TEA) and adjust pH to 2.5 with Phosphoric acid (TEA acts as a silanol blocker). |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (Water/Acid). Do NOT inject sample dissolved in 100% DMSO/DMF if possible. |

| Retention Time Drift | Column "Phase Collapse".[2] | Avoid running 100% Aqueous for extended periods unless using a "Polar Embedded" C18 column. |

Workflow Diagram: HPLC Method Development

Caption: Figure 2. Decision logic for selecting the correct mobile phase modifiers based on impurity behavior.

Part 3: Comparative Decision Matrix

Use this table to decide which method fits your current development stage.

| Feature | Recrystallization | Chromatography (Prep HPLC) |

| Scale | Unlimited (kg to tons) | Limited (mg to grams) |

| Cost/Gram | Low (Solvent recovery possible) | High (Columns, solvents, time) |

| Purity Limit | Typically 98-99% | >99.9% |

| Regioisomer Removal | Poor (Isomers often co-crystallize) | Excellent (Resolves 4-F vs 5-F isomers) |

| Time Efficiency | Slow (Cooling/Drying takes days) | Fast (Run time <30 mins) |

References

-

BenchChem. (2025).[3][4] Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

-

Google Patents. (1989). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. (Demonstrates Acetic Acid/DMF purification logic). Retrieved from

-

Sigma-Aldrich. (2025). 8-Hydroxy-2-quinolinecarboxylic acid HPLC Standards. (Establishes baseline C18 methods for quinoline acids). Retrieved from

-

SIELC Technologies. (2023).[5] HPLC Method for Analysis of Quinolinic acid.[4][5] (Details mobile phase buffering for pyridine/quinoline acids). Retrieved from

-

MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. (Foundational technique for anti-solvent selection). Retrieved from

Sources